![molecular formula C20H19NO6 B2449113 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-07-4](/img/structure/B2449113.png)
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Analysis
Analytical Methods for Antioxidants
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. A review by Munteanu and Apetrei (2021) discusses critical tests used to determine antioxidant activity, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods, based on spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing a foundational understanding of evaluating complex molecules' antioxidant capacities (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups
Advancements in Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik (1974) reviewed the application of photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, in synthetic chemistry. These groups show promise for future applications, hinting at the potential utility of complex molecules in synthesizing biologically active compounds (Amit, Zehavi, & Patchornik, 1974).
Pharmacological Potential of Complex Compounds
Pharmacodynamic and Pharmacokinetic Properties
Research on compounds like zolpidem, an imidazopyridine acting at the benzodiazepine omega 1-receptor subtype, reveals the importance of understanding complex molecules' pharmacodynamic and pharmacokinetic properties. Such studies are essential for developing new therapeutic agents with specific action mechanisms and minimal side effects (Langtry & Benfield, 1990).
properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)26-13-8-9-14-16(11-13)27-17(18(14)22)10-12-6-5-7-15(24-3)19(12)25-4/h5-11H,1-4H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNVTCGLTOMFGE-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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